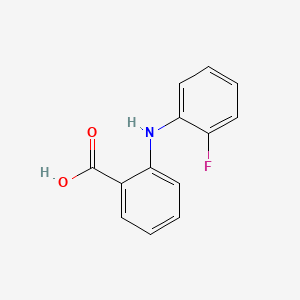

N-(2-Fluorophenyl)anthranilic acid

Vue d'ensemble

Description

N-(2-Fluorophenyl)anthranilic acid (FPA) is an important organic compound that has numerous applications in the scientific and industrial fields. It is an aromatic compound derived from aniline and is used as a precursor in the synthesis of various drugs and other compounds. FPA can be synthesized from aniline and fluorobenzene by a reaction known as the Bischler-Napieralski reaction. It has a wide range of applications in the medical, pharmaceutical, and biochemical industries and is also used in laboratory experiments.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

N-(2-Fluorophenyl)anthranilic acid: has been studied for its potential as an anti-inflammatory agent. Researchers have synthesized novel anthranilic acid hybrids to explore alternative treatments for inflammatory diseases. These hybrids have shown promising results in preventing albumin denaturation, a process associated with inflammation . Molecular docking simulations have also been conducted to understand the binding affinity and interaction modes of these compounds, providing insights into their anti-inflammatory activities .

Antineoplastic Properties

The compound’s derivatives have been investigated for their antineoplastic, or anti-cancer, properties. By inhibiting pathways involved in cancer cell proliferation, these derivatives could offer new avenues for cancer treatment .

Anti-Malarial Activity

Anthranilic acid and its derivatives, including N-(2-Fluorophenyl)anthranilic acid , have shown anti-malarial activity. This opens up possibilities for developing new treatments against malaria, a disease caused by Plasmodium parasites .

α-Glucosidase Inhibitory Effect

The α-glucosidase inhibitory effect of N-(2-Fluorophenyl)anthranilic acid suggests its potential use in managing diabetes. By inhibiting this enzyme, it could help control blood sugar levels in diabetic patients .

Chelation and Catalysis

N-(2-Fluorophenyl)anthranilic acid: can chelate transition metals, forming complexes that have applications in catalysis. These complexes can be used to catalyze various chemical reactions, which is valuable in industrial processes .

Antipathogenic Studies

Metal complexes of anthranilic acid have been evaluated for their antipathogenic properties. They have shown activity against clinically important bacteria and fungi, as well as nematodes. This suggests that N-(2-Fluorophenyl)anthranilic acid could be used to develop new antipathogenic agents .

Mécanisme D'action

Target of Action

N-(2-Fluorophenyl)anthranilic acid, like its parent compound anthranilic acid, is believed to interact with certain enzymes in the human body. Anthranilic acid has been found to interact with enzymes such as L-amino-acid oxidase and D-amino-acid oxidase . These enzymes play a crucial role in the metabolism of amino acids in the human body .

Mode of Action

The compound may bind to the active sites of these enzymes, potentially altering their activity and influencing the metabolic processes they are involved in .

Biochemical Pathways

Anthranilic acid, the parent compound of N-(2-Fluorophenyl)anthranilic acid, is involved in the biosynthesis of the amino acid tryptophan . It is possible that N-(2-Fluorophenyl)anthranilic acid could influence this pathway, potentially affecting the levels of tryptophan and its downstream metabolites in the body .

Propriétés

IUPAC Name |

2-(2-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJTXYMGRFCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202306 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54-58-0 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

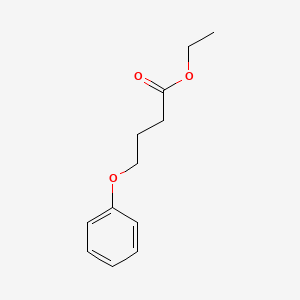

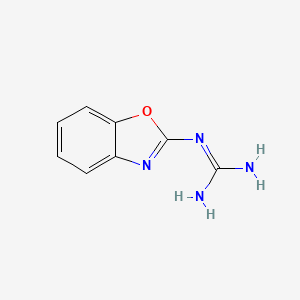

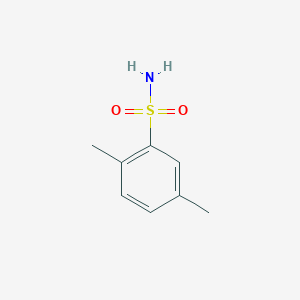

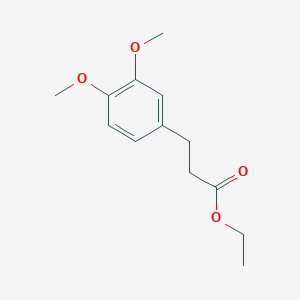

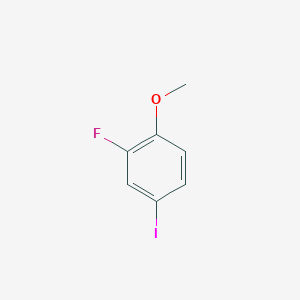

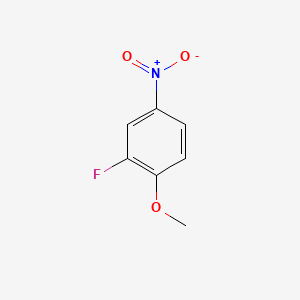

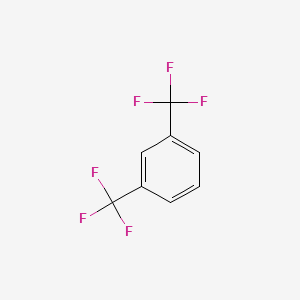

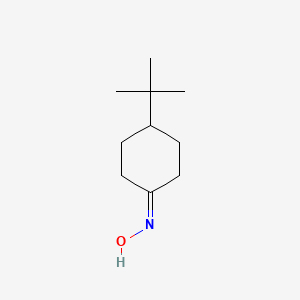

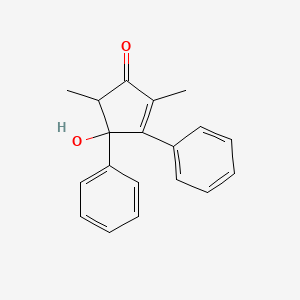

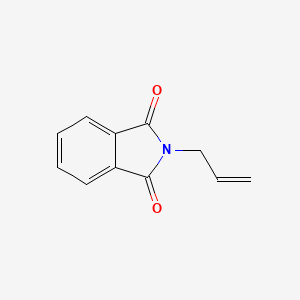

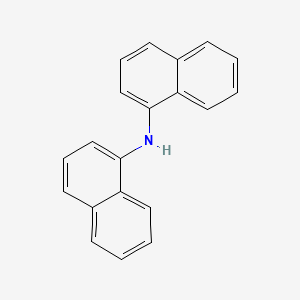

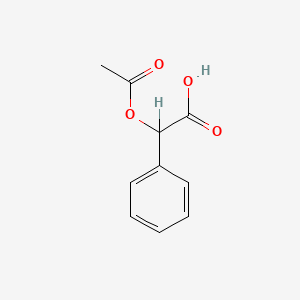

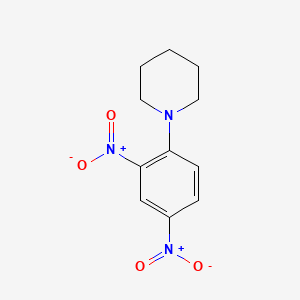

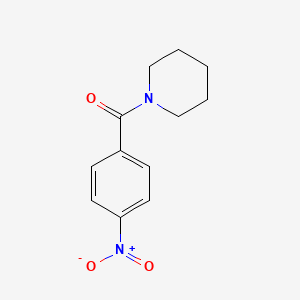

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.